[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate
Description
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 5 and linked to a phenyl ring. This phenyl group is esterified with 6-chloropyridine-3-carboxylic acid.
Properties
IUPAC Name |
[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-18-14(19-22-9)10-3-2-4-12(7-10)21-15(20)11-5-6-13(16)17-8-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFVVKDCHUUBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)OC(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation via Cyclization of Acylhydrazides
The 5-methyl-1,2,4-oxadiazole ring is synthesized through cyclization of N-acylhydrazides under dehydrating conditions. A representative procedure involves:
- Reacting 3-hydroxybenzohydrazide with acetic acid in the presence of phosphorus oxychloride (POCl₃) at 80–90°C for 6–8 hours.
- The reaction proceeds via intermediate imidamide formation, followed by intramolecular cyclization to yield 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol (Yield: 72–85%).
Alternative Method: Visible-Light-Mediated Cyclization
A photocatalytic approach using eosin-Y and atmospheric oxygen enables oxidative heterocyclization of semicarbazones under visible light. This method offers milder conditions and reduces byproduct formation (Yield: 90–94%).
Functionalization of the Phenolic Group
The phenolic hydroxyl group is activated for subsequent esterification:
- Treatment with thionyl chloride (SOCl₂) converts the phenol to the corresponding chlorophenol intermediate.
- Alternatively, Mitsunobu conditions (DIAD, PPh₃) facilitate direct coupling with carboxylic acids.
Synthesis of 6-Chloropyridine-3-carboxylic Acid
Chlorination of Pyridine Derivatives
6-Chloropyridine-3-carboxylic acid is synthesized via directed ortho-lithiation of pyridine-3-carboxylic acid followed by chlorination:
- Pyridine-3-carboxylic acid is treated with LDA at −78°C, followed by quenching with hexachloroethane to introduce the chlorine substituent (Yield: 65–70%).
Oxidation of Methyl-Substituted Pyridines
Alternative routes involve oxidation of 6-chloro-3-picoline using potassium permanganate (KMnO₄) in acidic media.
Esterification and Final Coupling
Steglich Esterification
The final coupling employs Steglich conditions:
- 6-Chloropyridine-3-carboxylic acid (1.2 equiv) and 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol (1.0 equiv) are dissolved in dichloromethane (DCM).
- N,N-Dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, and the mixture is stirred at room temperature for 12–16 hours.
- Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the target compound (Yield: 68–75%).
Microwave-Assisted Esterification
Microwave irradiation at 120°C for 20 minutes accelerates the reaction, improving yields to 80–85% while reducing side reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
Reverse-phase HPLC analysis confirms >98% purity (C18 column, acetonitrile/water gradient). The compound exhibits stability under inert storage conditions (−20°C) for >12 months.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Classical Cyclization | POCl₃, 80°C, 8 h | 72–85 | High reproducibility |
| Photocatalytic | Eosin-Y, O₂, visible light | 90–94 | Eco-friendly, rapid |
| Steglich Esterification | DCC/DMAP, rt, 16 h | 68–75 | Mild conditions |
| Microwave Esterification | 120°C, 20 min | 80–85 | Time-efficient, scalable |
Challenges and Optimization Strategies
Byproduct Formation in Oxadiazole Synthesis
Excessive POCl₃ usage leads to phosphorylated byproducts. Optimization involves stoichiometric control (1.2 equiv POCl₃) and gradual reagent addition.
Ester Hydrolysis During Purification
Aqueous workup steps risk ester hydrolysis. Neutralization with saturated NaHCO₃ and rapid solvent removal mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylate group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be explored for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets involved in disease pathways.
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Insights
The methyl group on the oxadiazole ring increases lipophilicity relative to non-methylated analogues, as observed in 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline .
Synthetic Accessibility :
- The ester linkage in the target compound simplifies synthesis compared to carboxamide-containing analogues (e.g., WIN derivatives ), which require additional coupling steps.
- However, steric hindrance from the phenyl-pyridine ester may reduce reactivity in downstream modifications compared to smaller substituents (e.g., aniline ).
Biological Relevance :
- While direct activity data for the target compound are lacking, structurally related WIN derivatives exhibit antiviral properties due to their ability to disrupt viral replication machinery .
- The chloropyridine moiety may confer distinct pharmacokinetic profiles, such as improved metabolic stability over fluorinated analogues (e.g., LCMS-analyzed compounds in ).
Research Findings and Data
Stability and Reactivity
- The 1,2,4-oxadiazole ring in the target compound is resistant to hydrolysis under physiological conditions, a trait shared with other methyl-substituted oxadiazoles .
Crystallographic Insights
- Crystallographic analysis of related oxadiazole derivatives (e.g., WIN analogues ) reveals planar geometries favoring π-π stacking interactions, critical for binding to hydrophobic protein pockets. The target compound’s chloropyridine group may introduce steric constraints, altering binding modes compared to smaller substituents.
Biological Activity
The compound [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate is a derivative of the oxadiazole class, known for its diverse biological activities. This article provides an in-depth examination of its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole moiety, which is often associated with various pharmacological activities. The presence of the chloropyridine and methyl groups enhances its biological profile.
Cytotoxicity
Research indicates that compounds containing the oxadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Assays : In a study assessing antiproliferative activity using the MTT assay, several derivatives demonstrated varying degrees of cytotoxicity against human cancer cell lines. The IC50 values for selected compounds were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | HL-60 (Leukemia) | 42.1 |
| 3e | HL-60 | 19.0 |
| 3f | HL-60 | 28.0 |
These results suggest that the compound exhibits moderate to high cytotoxicity specifically in leukemia cell lines due to their susceptibility to oxidative stress .
Antimicrobial Activity
Compounds with the oxadiazole scaffold have also shown promising antimicrobial properties:
- Antibacterial Activity : Studies have highlighted that derivatives of oxadiazoles can inhibit bacterial growth effectively. For example, compounds were tested against Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range.
Antiviral and Antifungal Properties
The biological relevance of oxadiazole derivatives extends to antiviral and antifungal activities. Notably:
- HIV Integrase Inhibition : Some derivatives have been identified as potential inhibitors of HIV integrase, showcasing their versatility in targeting viral infections .
Case Studies
Several studies have documented the synthesis and evaluation of oxadiazole derivatives:
- Antitumor Activity : A series of synthesized oxadiazoles were evaluated for their antitumor activity against various cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds showed IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .
- Synergistic Effects : In combination studies with existing drugs like 5-Fluorouracil, certain oxadiazole derivatives exhibited enhanced anticancer effects, indicating potential for combination therapy approaches .
The mechanism by which these compounds exert their biological effects often involves interference with cellular processes such as DNA replication and repair mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors of key enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS), which is crucial for DNA synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:
Precursor Preparation : Start with 6-chloropyridine-3-carboxylic acid derivatives, such as 6-chloro-3-chloromethyl pyridine, to introduce the chlorophenyl moiety via nucleophilic aromatic substitution .
Oxadiazole Formation : React 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-69-0) with activated esters under reflux conditions in anhydrous solvents (e.g., DMF or THF) to form the oxadiazole-phenyl linkage .
Esterification : Use coupling agents like DCC/DMAP to esterify the chloropyridine carboxylate with the oxadiazole-phenyl intermediate .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–100°C) and pH (neutral to slightly basic) to minimize side products .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for single-crystal structure refinement to determine bond lengths, angles, and molecular conformation .
- Spectroscopy :
- NMR : Assign peaks using - and -NMR to confirm regiochemistry (e.g., distinguishing oxadiazole C3 vs. C5 substitution) .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates molecular weight (e.g., exact mass ±0.01 Da) .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?
- Methodological Answer :
- Cross-Validation : Compare experimental -NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). For crystallographic discrepancies (e.g., bond angles ±5°), refine data with SHELXL’s TWIN/BASF commands to account for twinning or disorder .
- Dynamic NMR : Use variable-temperature -NMR to detect conformational flexibility (e.g., hindered rotation in oxadiazole rings) .
Q. What strategies are effective for evaluating the biological activity of this compound in in vitro assays?
- Methodological Answer :
- Target Identification : Screen against kinase or GPCR libraries (e.g., 5-HT receptors) using fluorescence polarization or SPR assays, given structural similarities to pharmacologically active oxadiazoles .
- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with 24–48 h incubation in Mueller-Hinton broth .
- Cytotoxicity : Use MTT or PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations via nonlinear regression .
Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate hydrolysis of the ester linkage in explicit solvent models (e.g., water/DMSO) at 25–100°C using GROMACS .
- pH Stability : Calculate pKa of labile protons (e.g., oxadiazole N-H) with COSMO-RS or MarvinSuite, then validate experimentally via HPLC at pH 2–12 .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) .
- Process Optimization : Employ flow chemistry for oxadiazole cyclization to enhance reproducibility and reduce racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
